molecular formula C29H24N6O2S B11629514 (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11629514
M. Wt: 520.6 g/mol
InChI Key: QUGMUXRJISZJJC-UQQQWYQISA-N
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Description

The compound (5Z)-5-{[3-(4-BUTOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(PYRIDIN-3-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that features a combination of pyrazole, pyridine, and triazolothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-BUTOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(PYRIDIN-3-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their condensation with appropriate reagents to form the triazolothiazole core.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to enhance yield and reduce costs. This involves the use of high-throughput reactors and continuous flow systems to maintain consistent reaction conditions. The process is also designed to minimize waste and improve the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-BUTOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(PYRIDIN-3-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-BUTOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(PYRIDIN-3-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[3-(4-BUTOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(PYRIDIN-3-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: stands out due to its complex structure, which combines multiple functional groups and heterocycles. This unique combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C29H24N6O2S

Molecular Weight

520.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-pyridin-3-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C29H24N6O2S/c1-2-3-16-37-24-13-11-20(12-14-24)26-22(19-34(32-26)23-9-5-4-6-10-23)17-25-28(36)35-29(38-25)31-27(33-35)21-8-7-15-30-18-21/h4-15,17-19H,2-3,16H2,1H3/b25-17-

InChI Key

QUGMUXRJISZJJC-UQQQWYQISA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CN=CC=C5)S3)C6=CC=CC=C6

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CN=CC=C5)S3)C6=CC=CC=C6

Origin of Product

United States

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